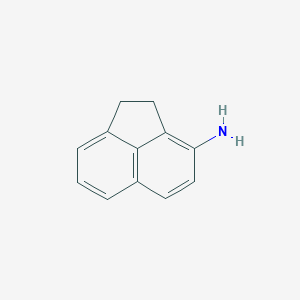

3-Aminoacenaphthene

Übersicht

Beschreibung

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 3-Aminoacenaphthene. However, the synthesis of similar compounds often involves various approaches, including Curtius and Hofmann rearrangements, hydrogenation, or the cyclisation of α-amino acids4.Molecular Structure Analysis

The molecular structure of 3-Aminoacenaphthene consists of 12 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom2. However, the specific arrangement of these atoms in the molecule is not provided in the search results.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 3-Aminoacenaphthene. However, understanding the chemical reactions of a compound typically involves studying its reactivity with other substances and its behavior under different conditions5.Physical And Chemical Properties Analysis

The physical and chemical properties of a substance include characteristics such as color, density, hardness, melting and boiling points, and reactivity8. Unfortunately, I couldn’t find specific information on the physical and chemical properties of 3-Aminoacenaphthene892.Wissenschaftliche Forschungsanwendungen

1. Carcinogenic Studies

3-Aminoacenaphthene and its derivatives, like 5-nitroacenaphthene and 5-aminoacenaphthene, have been studied for their carcinogenic properties. Experiments conducted on mice revealed that these chemicals could induce malignant tumors such as leukemia and reticulum cell sarcoma when injected intraperitoneally. The results suggest a reconsideration of the use of these aromatic amines in modern industry to prevent potential occupational bladder cancer among industrial workers (Hashida, 1969). Similarly, rats and hamsters given 5-nitroacenaphthene orally showed significant results, indicating the chemical's potential carcinogenicity and the need for careful consideration in occupational settings (Takemura, Hashida, & Terasawa, 1974).

2. Functional Polymer Material Research

Research focused on creating new functional aromatic polymer materials has involved reactions of acenaphthene with nitrobenzene under specific catalyst conditions. This process produced various compounds including N-phenyl aminoacenaphthylene, N-phenyl aminoacenaphthene, acenaphthylacenaphthene, and biacenaphthenyls, which may serve as intermediates for functional aromatic polymer materials. The reaction conditions' effects were studied, and it was found that the selectivity of N-phenyl aminoacenaphthene increases with reaction time. This study is significant for the development of new materials with potential applications in various industries (Yuan Xin-hua, 2006).

Safety And Hazards

The safety and hazards of a substance refer to its potential to cause harm to humans, animals, or the environment. Unfortunately, I couldn’t find specific information on the safety and hazards of 3-Aminoacenaphthene101112.

Zukünftige Richtungen

The future directions of research on a substance typically involve exploring its potential applications, improving its synthesis, and further studying its properties. Unfortunately, I couldn’t find specific information on the future directions of research on 3-Aminoacenaphthene131415.

Relevant Papers

I couldn’t find any specific papers related to 3-Aminoacenaphthene16117. However, you might find it helpful to use academic databases or tools like Connected Papers16 to find relevant research papers.

Eigenschaften

IUPAC Name |

1,2-dihydroacenaphthylen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c13-11-7-5-9-3-1-2-8-4-6-10(11)12(8)9/h1-3,5,7H,4,6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYJCKISKGRXRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC3=C2C1=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30204534 | |

| Record name | 3-Acenaphthylenamine, 1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminoacenaphthene | |

CAS RN |

55939-13-4 | |

| Record name | 3-Acenaphthylenamine, 1,2-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055939134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acenaphthylenamine, 1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

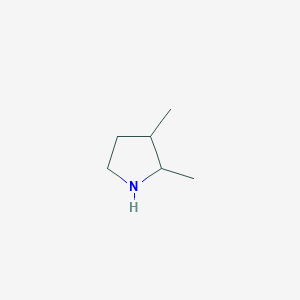

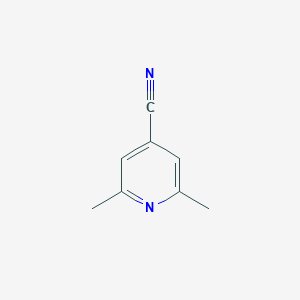

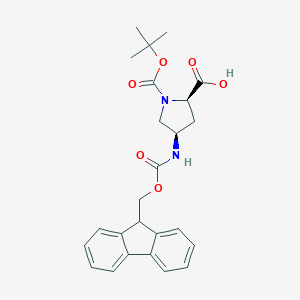

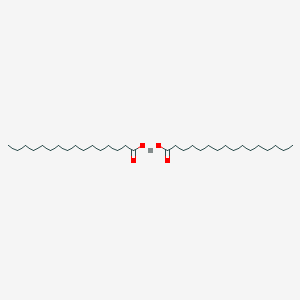

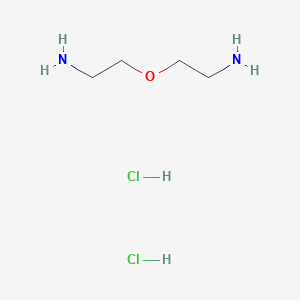

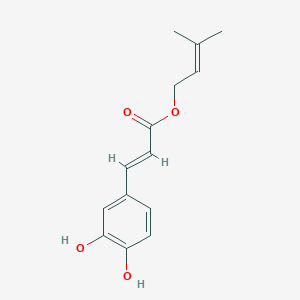

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

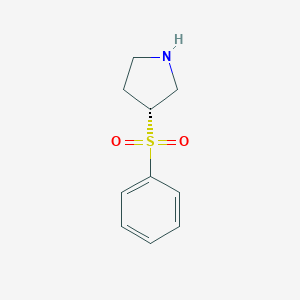

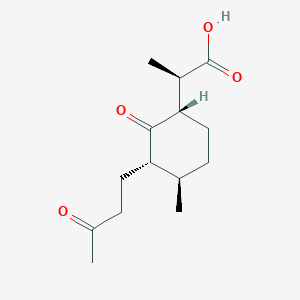

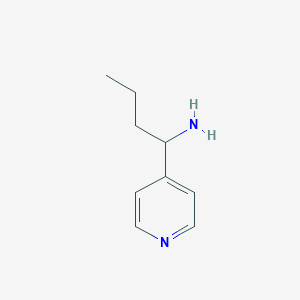

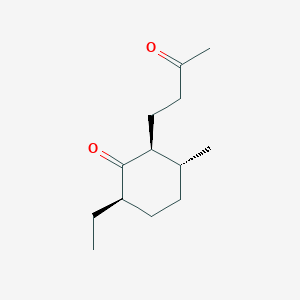

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.